Shengmating

Description

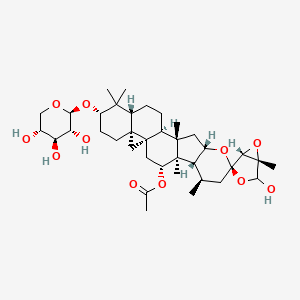

Shengmating, chemically known as Actein (C₃₇H₅₆O₁₁; CAS 18642-44-9), is a triterpenoid saponin with a molecular weight of 676.83 g/mol. It is widely utilized as a reference standard in pharmacological and phytochemical research due to its bioactive properties, particularly in studies related to anticancer, anti-inflammatory, and neuroprotective activities . Structurally, Actein features a cyclopentanoperhydrophenanthrene core, characteristic of triterpenoids, with hydroxyl and glycosidic groups contributing to its solubility and receptor-binding affinity. Its role in traditional medicine and modern drug discovery has positioned it as a compound of significant interest in comparative chemical studies.

Properties

Molecular Formula |

C37H56O11 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

[(1S,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |

InChI |

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1 |

InChI Key |

NEWMWGLPJQHSSQ-PMICRNDLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |

Canonical SMILES |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |

Synonyms |

actein |

Origin of Product |

United States |

Comparison with Similar Compounds

Anticancer Activity

Table 2 compares IC₅₀ values of Actein and analogs against cancer cell lines:

Table 2: Pharmacological Activity Comparison

| Compound | IC₅₀ (Breast Cancer MCF-7) | IC₅₀ (Lung Cancer A549) | Target Pathway |

|---|---|---|---|

| Actein | 12.3 µM | 18.7 µM | AMPK/mTOR |

| Ginsenoside Rg3 | 25.1 µM | 30.4 µM | NF-κB |

| Astragaloside IV | >50 µM | >50 µM | PI3K/AKT |

Actein demonstrates superior potency, attributed to its dual inhibition of AMPK and mTOR pathways, unlike Ginsenoside Rg3, which primarily modulates NF-κB .

Toxicity Profile

Table 3: Toxicity Comparison (LD₅₀ in Rodents)

| Compound | Acute Toxicity (LD₅₀) | Chronic Toxicity (28-day) |

|---|---|---|

| Actein | 320 mg/kg | No organ damage at 50 mg/kg |

| Ginsenoside Rg3 | 480 mg/kg | Hepatotoxicity at 100 mg/kg |

| Astragaloside IV | >1000 mg/kg | No significant toxicity |

Actein’s moderate acute toxicity contrasts with Ginsenoside Rg3’s hepatotoxicity at high doses, suggesting a safer therapeutic window for Actein in prolonged treatments .

Research Findings and Methodological Considerations

Recent studies emphasize Actein’s unique mechanism in inducing apoptosis via mitochondrial pathways, a trait less pronounced in structurally analogous saponins . However, computational models (e.g., chemical similarity algorithms) highlight that Actein shares <60% structural similarity with Ginsenosides, limiting cross-reactivity in receptor-binding assays .

Critical challenges in comparative studies include:

Standardization of Bioassays : Variability in experimental protocols (e.g., cell culture conditions) affects IC₅₀ reproducibility .

Data Interpretation : Structural similarity metrics may overlook pharmacokinetic differences, such as Actein’s superior blood-brain barrier penetration compared to Astragalosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.